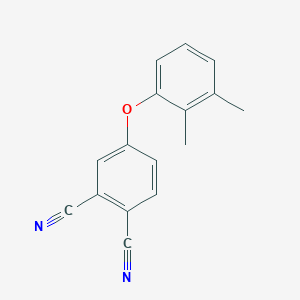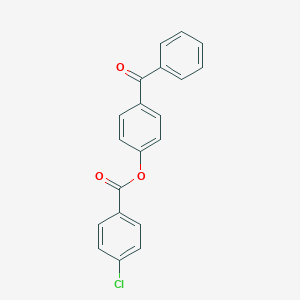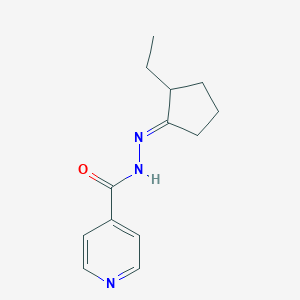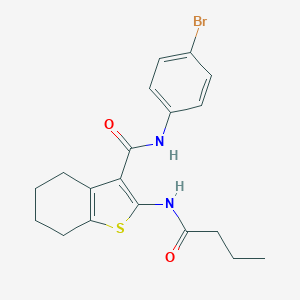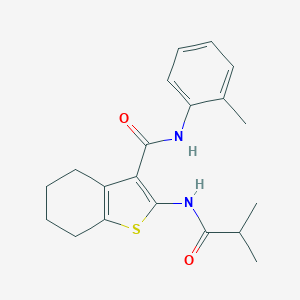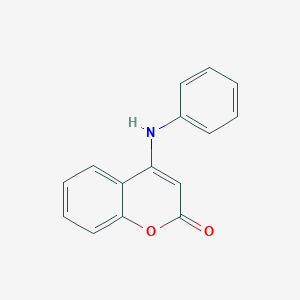![molecular formula C15H10N2O3S B378089 (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a benzothiophene core and a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a nucleophilic vinyl substitution reaction. One common method involves the reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) in the presence of alcoholic potassium hydroxide (KOH). The reaction is carried out at room temperature and results in the formation of the desired compound, which can be purified by acidification with aqueous hydrochloric acid (HCl) and subsequent washing with alcohol .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with slight modifications to optimize yield and efficiency. The reaction can be conducted in various alcohols such as ethanol, 2-propanol, 2-butanol, or 2-pentanol, with yields ranging from 45-53% . This method is advantageous due to its simplicity and the ability to perform the reaction at room temperature, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzothiophene core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can possess different functional groups depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of photoprotective agents and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate: A related compound with similar synthetic routes and applications.
5-((2-chloro-4-nitroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Another compound with a nitroaniline moiety and different core structure.
Uniqueness
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10N2O3S |
|---|---|
Peso molecular |
298.3g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-15-12-3-1-2-4-13(12)21-14(15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H |
Clave InChI |
NURSQFREWRXRAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)

![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
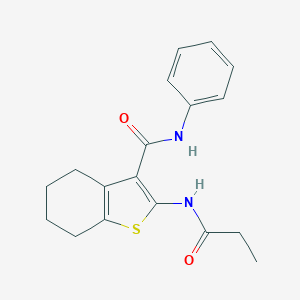
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-5-phenyl-2,4-pentadienenitrile](/img/structure/B378015.png)
